molecular formula C12H10N4 B2398276 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine CAS No. 1526302-52-2

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine

Cat. No.: B2398276
CAS No.: 1526302-52-2
M. Wt: 210.24
InChI Key: BZYXOSFHDMJPBY-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a pyridin-2-yl group at position 2 and an amino group at position 6. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly in oncology and CNS disorders.

Properties

IUPAC Name

2-pyridin-2-ylimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYXOSFHDMJPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Preparation Methods

Method Catalysts/Reagents Temperature (°C) Yield (%) Key Advantages
GBB Reaction TosOH/HCl 70 85–92 High atom economy, scalability
Iodine Catalysis I₂ 110 70–90 Solvent-free, broad substrate scope
Acid Cyclization TosOH/HCl 70 75–96 Mild conditions, micellar optimization
Oxidative Cyclization I₂/H₂O₂ 100 60–75 Regioselective, nitro group retention
Mechanochemical I₂ (grinding) 25 80–85 Solvent-free, rapid completion

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine exhibits promising anticancer properties. A study demonstrated its ability to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. The compound's mechanism involves binding to the active sites of these enzymes, effectively blocking substrate access and disrupting cancer cell metabolism .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics. The structural features of this compound allow it to interact with bacterial enzymes, inhibiting their function .

Neurological Applications

The potential of this compound in treating neurodegenerative diseases has been explored extensively. Its affinity for adenosine receptors suggests that it may play a role in modulating neurotransmitter release and improving cognitive functions. Studies have shown that modifications to the compound can enhance its binding affinity to these receptors, making it a valuable scaffold for drug design targeting conditions like Alzheimer’s and Parkinson’s diseases .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
  • Receptor Modulation : It acts on adenosine receptors, influencing signaling pathways critical for neuronal health.

Material Science Applications

In addition to its biological significance, this compound is utilized in material science:

  • Polymer Development : Its unique structure allows it to serve as a building block for synthesizing novel polymers with tailored properties.
  • Dyes and Pigments : The compound's chemical stability makes it suitable for applications in dyes and pigments used in various industries .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
AnticancerCancer Cell Lines5.0
AntimicrobialBacterial Strains10.0
NeurologicalAdenosine A2A Receptor0.5

Table 2: Synthetic Methods Overview

Synthesis MethodDescriptionYield (%)
Palladium-Catalyzed CouplingSuzuki reaction for introducing substituents85
Multicomponent ReactionReaction of 2-aminopyridine with α-bromoketones75

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also modulates signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Activity Reference
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine Pyridin-2-yl (C2), NH₂ (C6) C₁₁H₉N₅ 211.23 g/mol Core scaffold for anticancer derivatives
Imidazo[1,2-a]pyridin-6-amine (CAS 235106-53-3) NH₂ (C6) C₇H₇N₃ 133.15 g/mol Unsubstituted core; intermediate
7e: (2-Fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone Pyridin-2-yl (C2), fluorine-substituted aryl C₂₄H₂₀FN₇O 441.46 g/mol Cytotoxic vs. HepG2, HeLa, MDA-MB-231
23: 2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine 3,4-Dimethoxyphenyl (C2), phenylethynyl (C6) C₂₄H₂₀N₄O₂ 408.45 g/mol 99% HPLC purity; synthetic intermediate
Zolpidem Acid p-Tolyl (C2), methyl (C6), acetic acid (C3) C₁₉H₁₉N₃O₂ 321.38 g/mol Zolpidem impurity; CNS activity
Key Observations:
  • Substituent Position : The location of substituents significantly impacts biological activity. For example, fluorine or trifluoromethyl groups on aryl rings (e.g., 7e, 7h) enhance cytotoxicity, likely due to increased electron-withdrawing effects and lipophilicity .
  • Ring Modifications : Replacing the pyridine ring with pyridazine (e.g., 2-Methylimidazo[1,2-b]pyridazin-6-amine) alters electronic properties, reducing compatibility with targets requiring π-π interactions .

Physicochemical Properties

  • Molecular Weight : The target compound (211.23 g/mol) falls within drug-like space, while piperazine-linked derivatives (e.g., 7e: 441.46 g/mol) may face challenges in bioavailability.

Structure-Activity Relationship (SAR)

  • Pyridin-2-yl Group : Critical for anticancer activity, likely through hydrogen bonding with kinase targets .
  • Amino Group at C6: Enhances solubility and serves as a handle for further functionalization (e.g., coupling with aryl groups) .
  • Electron-Withdrawing Substituents : Fluorine at aryl positions (e.g., 7e) boosts cytotoxicity, possibly by stabilizing charge-transfer interactions .

Biological Activity

2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, featuring both pyridine and imidazole rings, allows for significant biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of standard antibiotics like streptomycin.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. A study highlighted its efficacy against cancer cell lines through the inhibition of specific signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway . The mechanism involves binding to enzyme active sites, thereby blocking substrate access and modulating cell growth and survival .

Anti-parasitic Activity

Notably, this compound has shown promising results in combating parasitic infections. It was identified as a hit with anti-trypanosomal activity against Trypanosoma cruzi and demonstrated efficacy against Leishmania donovani in intracellular infection assays . This suggests that the compound could be developed into a therapeutic agent for treating diseases like Chagas disease and leishmaniasis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits various enzymes by binding to their active sites.
  • Signal Transduction Modulation : It modulates key signaling pathways involved in cell proliferation and survival.
  • Interaction with Receptors : The compound may also interact with receptors implicated in various diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Research has shown that modifications at specific positions on the imidazo[1,2-a]pyridine core can enhance potency against targeted biological pathways . For instance, substituents at the 6-position have been linked to increased anticancer activity.

Case Studies

StudyFindings
Demonstrated anti-inflammatory and anticancer properties through PI3K pathway modulation.
Identified anti-trypanosomal activity in high-throughput screening against T. cruzi.
Explored SAR leading to improved efficacy in antimicrobial assays against bacterial strains.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine?

The synthesis typically involves multi-step procedures, including condensation reactions between 2-aminoimidazoles and functionalized pyridine derivatives. Key steps include cyclization under controlled temperatures (e.g., 80–120°C) using catalysts like AlCl₃ or acid-mediated conditions. For example, Friedländer’s method has been adapted for similar imidazo[1,2-a]pyridines, where aldehydes or ketones react with amino precursors to form fused heterocycles . Optimization of solvents (e.g., DMF, ethanol) and purification via column chromatography is critical for yields >70% .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline forms . Computational tools like density functional theory (DFT) can supplement experimental data for electronic structure analysis .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment (>95%). Accelerated stability studies (e.g., pH 3–9 buffers, 40°C) monitor degradation via LC-MS. Storage under inert atmospheres (N₂) at −20°C in amber vials minimizes oxidative or photolytic decomposition .

Advanced Research Questions

Q. What strategies enhance the biological activity of this compound in receptor-targeted studies?

Structure-activity relationship (SAR) studies focus on substituent effects: electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position improve binding affinity to targets like melanin-concentrating hormone receptor 1 (MCHR1). Pharmacophore modeling and fragment-based design optimize interactions with key residues (e.g., Asp123, Tyr272 in MCHR1) . In vitro assays (e.g., radioligand binding, cAMP inhibition) validate potency, while logP adjustments (2–4) enhance blood-brain barrier penetration .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in receptor active sites. Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Quantitative SAR (QSAR) models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Free energy perturbation (FEP) calculations refine predictions of binding free energies .

Q. What experimental approaches resolve contradictions in reported biological data across studies?

Discrepancies often arise from structural variations (e.g., regioisomers) or assay conditions. Systematic SAR studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) control variables. Orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) validate mechanisms. Meta-analyses of published data using tools like ChemAxon or KNIME identify outliers .

Q. How are regioselectivity challenges addressed during functionalization of the imidazo[1,2-a]pyridine core?

Regioselective bromination or cross-coupling (e.g., Suzuki-Miyaura) at the 2- or 6-positions is achieved using directing groups (e.g., pyridinyl at C2). Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent unwanted side reactions. Solvent polarity (e.g., DMSO vs. THF) and temperature gradients (0°C to reflux) fine-tune reaction pathways .

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